1-Bromo-4-(3-chloropropoxy)benzene

Übersicht

Beschreibung

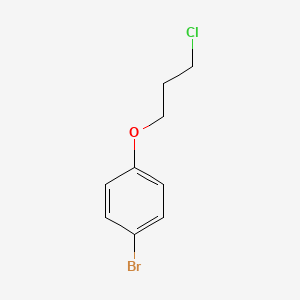

1-Bromo-4-(3-chloropropoxy)benzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloropropoxy group is attached to the fourth carbon of the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-chloropropoxy)benzene can be synthesized through a multi-step process involving the following key steps:

Bromination of Benzene: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.

Preparation of 3-Chloropropanol: 3-Chloropropanol is prepared by the reaction of propylene oxide with hydrochloric acid (HCl).

Etherification: The final step involves the etherification of bromobenzene with 3-chloropropanol in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(3-chloropropoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents such as ethanol or water.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.

Major Products:

Nucleophilic Substitution: Products include 4-(3-chloropropoxy)phenol or 4-(3-chloropropoxy)aniline.

Electrophilic Aromatic Substitution: Products include 1-bromo-4-(3-chloropropoxy)-2-nitrobenzene or 1-bromo-4-(3-chloropropoxy)-benzene sulfonic acid.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(3-chloropropoxy)benzene has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It serves as a building block for the development of potential pharmaceutical compounds.

Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(3-chloropropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 3-chloropropoxy group influence the electron density of the benzene ring, making it susceptible to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(3-chloropropyl)benzene: Similar structure but with a 3-chloropropyl group instead of a 3-chloropropoxy group.

1-Bromo-4-(2-chloroethoxy)benzene: Similar structure but with a 2-chloroethoxy group instead of a 3-chloropropoxy group.

Uniqueness: 1-Bromo-4-(3-chloropropoxy)benzene is unique due to the presence of both a bromine atom and a 3-chloropropoxy group, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Biologische Aktivität

1-Bromo-4-(3-chloropropoxy)benzene is an organic compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10BrClO, characterized by a bromine atom and a chloropropoxy group attached to a benzene ring. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied primarily in terms of its toxicity and potential therapeutic effects. Below are key areas of focus:

1. Toxicological Studies

Numerous studies have assessed the toxicity of this compound, particularly its effects on mammalian systems. The following table summarizes findings from animal studies regarding acute toxicity:

| Study Type | Species | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|---|

| Acute Oral Lethality | Sprague-Dawley Rat | 1000 - 5000 | Tremors, weight loss, lethargy, mortality | NTP (2005) |

| Inhalation Toxicity | Sprague-Dawley Rat | 7.1 - 26 mg/L | Tremors, spasms, respiratory distress | Haskell Laboratories (1985a) |

These studies indicate that the compound exhibits significant acute toxicity, with observed effects including neurological symptoms and weight loss.

The proposed mechanisms through which this compound exerts its biological effects include:

- Neurotoxicity : The compound has been shown to affect neurotransmitter systems, leading to symptoms such as tremors and lethargy in animal models.

- Endocrine Disruption : Some studies suggest potential interactions with hormonal pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

A notable case study investigated the effects of this compound on cellular models. Researchers found that exposure led to increased oxidative stress markers in human cell lines, suggesting a potential mechanism for its toxicity and possible implications for carcinogenicity.

Case Study Summary

- Cell Line : Human HepG2 Liver Cells

- Exposure Duration : 24 hours

- Concentration Range : 10 µM - 100 µM

- Findings : Increased levels of reactive oxygen species (ROS) and apoptosis markers were observed at higher concentrations, indicating potential liver toxicity.

Research Findings

Recent literature highlights the need for further investigation into the biological activity of this compound. Key findings from diverse studies include:

- Potential Antimicrobial Activity : Preliminary assays suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Pharmacological Potential : Given its structural similarities to known bioactive compounds, there is ongoing research into its potential therapeutic applications in drug development.

Eigenschaften

IUPAC Name |

1-bromo-4-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPFCXKSGGMFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506855 | |

| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-38-4 | |

| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.